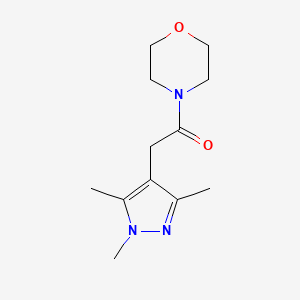![molecular formula C15H17N5O2S B7505453 N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins within the target organism. This inhibition leads to a disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide exhibits a variety of biochemical and physiological effects. These include inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of the immune response. Additionally, this compound has been shown to exhibit low toxicity levels in vitro, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide in laboratory experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation is the complex synthesis process required to obtain the compound. This may limit its accessibility to researchers without specialized training or equipment.
Direcciones Futuras
There are several future directions for research involving N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide. One area of interest is the development of new therapeutic agents based on the compound's antimicrobial and anticancer properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, studies investigating the compound's potential as a treatment for drug-resistant infections are also warranted.
Métodos De Síntesis
The synthesis of N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the synthesis of 4-propyl-1H-1,2,4-triazole-3-thiol, which is then reacted with 2-bromoacetophenone to form the intermediate product. The final step involves the reaction of the intermediate product with cyanogen bromide to yield the desired compound.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer effects. These properties make it a promising candidate for further research in the field of medicinal chemistry. Additionally, this compound has been shown to exhibit activity against drug-resistant strains of bacteria, making it a potential alternative to traditional antibiotics.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-3-8-20-14(22)18-19-15(20)23-10(2)13(21)17-12-7-5-4-6-11(12)9-16/h4-7,10H,3,8H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMYSKZFJVCJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)NN=C1SC(C)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3S)-1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-yl]-6-(trifluoromethyl)-1H-benzimidazole](/img/structure/B7505370.png)


![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)


![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)



![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)


